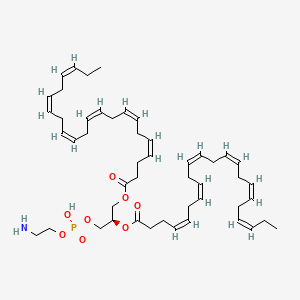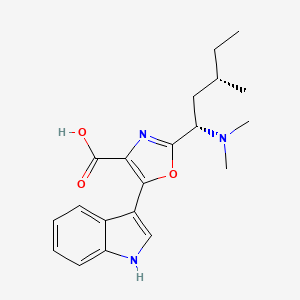
Martefragin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Martefragin A is an indole alkaloid isolated from the red alga Martensia fragilis and has been shown to inhibit lipid peroxidation. It has a role as a metabolite and an antioxidant. It is an indole alkaloid, a member of 1,3-oxazoles, a tertiary amino compound and a monocarboxylic acid.
Aplicaciones Científicas De Investigación
Martefragin A and Lipid Peroxidation
Martefragin A, isolated from the Japan sea alga Martensia fragilis Harvey, has shown potent inhibitory activity against lipid peroxidation. This suggests its potential in addressing oxidative stress-related conditions (Nakagawa et al., 2003).
Synthetic Study and Drug Development
Martefragin A has been included in synthetic studies of biologically important nitrogen-containing natural products. The focus has been on developing new methodologies and designing leading compounds for new pharmaceuticals. This underlines its significance in the field of drug discovery and design (Nakagawa, 2003).
Potential in Neurodegenerative Disease Treatment
A computational study evaluated the efficacy of various alkaloids, including Martefragin A, against prolyl oligopeptidase (POP) - a protein involved in the development of Parkinson's disease. Martefragin A was identified as a potential lead compound, indicating its promise in treating neurodegenerative diseases (Kulkarni, Rampogu, & Lee, 2021).
Propiedades
Nombre del producto |
Martefragin A |
|---|---|
Fórmula molecular |
C20H25N3O3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[(1S,3S)-1-(dimethylamino)-3-methylpentyl]-5-(1H-indol-3-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C20H25N3O3/c1-5-12(2)10-16(23(3)4)19-22-17(20(24)25)18(26-19)14-11-21-15-9-7-6-8-13(14)15/h6-9,11-12,16,21H,5,10H2,1-4H3,(H,24,25)/t12-,16-/m0/s1 |
Clave InChI |
PBQNIVCBQWLBLF-LRDDRELGSA-N |
SMILES isomérico |
CC[C@H](C)C[C@@H](C1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O)N(C)C |
SMILES canónico |
CCC(C)CC(C1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O)N(C)C |
Sinónimos |
Martefragin A Martefragin-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)
![N-(2-aminoethyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1245276.png)

![2,3,6,7,12,13,16,17-Octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium](/img/structure/B1245281.png)
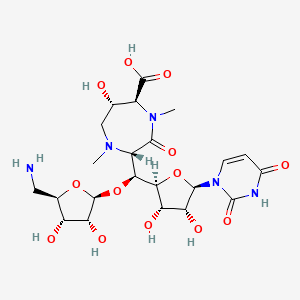
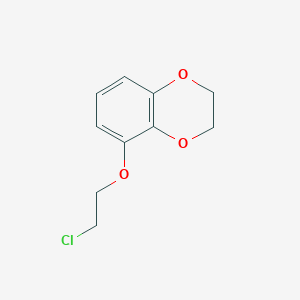
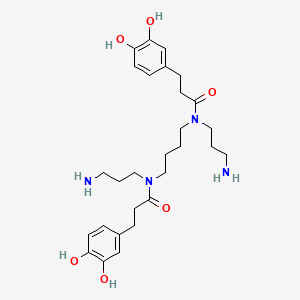
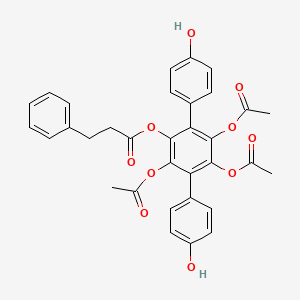
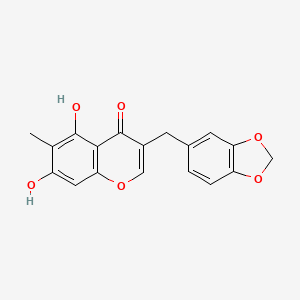
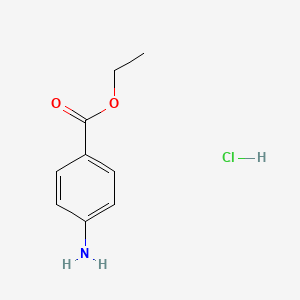

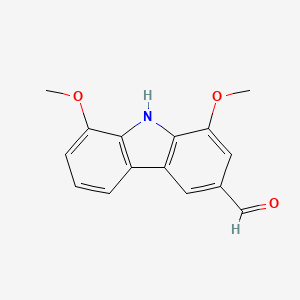
![TG(16:1(9Z)/16:1(9Z)/20:0)[iso3]](/img/structure/B1245295.png)
